GD-Tex
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Motexafin gadolinium (Xcytrin) is Pharmacyclics' most advanced anti-cancer product candidate, a small-molecule drug with a novel mechanism of action. Xcytrin accumulates selectively in cancer cells due to their increased rates of metabolism. Once inside the cell, Xcytrin induces apoptosis (programmed cell death) by disrupting redox-dependent pathways. Xcytrin inhibits the enzyme thioredoxin reductase, which is a tumor growth promoter. This mechanism provides the opportunity to use Xcytrin in a wide range of cancers. Xcytrin is paramagnetic, and therefore is detectable by magnetic resonance imaging (MRI), allowing the visualization of the drug in tumors. |
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CAS No. |
246252-06-2 |
Molecular Formula |
C52H72GdN5O14 |
Molecular Weight |
1148.4 g/mol |
IUPAC Name |
3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;gadolinium(3+);diacetate |
InChI |
InChI=1S/C48H66N5O10.2C2H4O2.Gd/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;;+3/p-2 |
InChI Key |
VAZLWPAHMORDGR-UHFFFAOYSA-L |
SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.[Gd] |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Gd+3] |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PCI 0120; PCI-0120; PCI0120; API-GP 3; Gd texaphyrin; Gd-Texgadolinium; texaphyrin; Gd (III) Texaphryin. US brand name: Xcytrin. Abbreviation: GdTex. |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization of Gd Tex
Core Synthetic Approaches for Texaphyrin Macrocycles and Gd(III) Chelation
The foundation of Gd-Tex is the texaphyrin macrocycle, an expanded porphyrin analogue containing five nitrogen atoms in its core, capable of chelating larger metal ions like lanthanides. The general synthesis of the texaphyrin core typically involves the condensation of a symmetric tri-pyrrole dialdehyde (B1249045) intermediate with an aromatic diamine. wikipedia.org This cyclization reaction forms the characteristic pentadentate macrocyclic ligand. While early syntheses often yielded texaphyrins primarily as metal complexes, methods for synthesizing metal-free texaphyrins have also been developed, for instance, using ferrocenium (B1229745) cation as an oxidizing agent. missouristate.edunih.govacs.org
Chelation of gadolinium(III) to the synthesized texaphyrin macrocycle is a crucial step in forming this compound. The relatively large cavity of the texaphyrin core allows for the stable coordination of Gd(III) ions. researchgate.netnih.govnih.gov A representative chelation synthesis involves reacting the texaphyrin ligand with gadolinium(III) acetate (B1210297) hydrate (B1144303) in the presence of a base, such as triethylamine, in a solvent like methanol. scholaris.ca This process results in the formation of the stable Gd(III) texaphyrin complex. Once formed, these metallotexaphyrin complexes generally exhibit high stability, although they can undergo hydrolysis under acidic conditions. nih.gov
Strategies for Functionalization and Solubilization of this compound
To overcome potential limitations such as poor water solubility or lack of targeting specificity, various strategies have been developed for the functionalization and solubilization of this compound. These approaches aim to modify the periphery of the texaphyrin macrocycle or integrate this compound into delivery systems. General functionalization strategies for polymers and nanomaterials, including covalent linking and surface modification, provide a basis for these techniques. nih.govresearchgate.netscienceopen.comfrontiersin.org Solubilization techniques for poorly water-soluble compounds, such as the formation of solid dispersions or the use of nanotechnology, are also relevant in enhancing the solubility of this compound and its conjugates. mdpi.comnih.govnih.govpharmtech.com PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains, has been demonstrated as a method to improve the solubility of this compound conjugates. researchgate.netnih.gov
Covalent conjugation is a powerful technique used to create stable linkages between the this compound macrocycle and other biologically active molecules, such as targeting ligands or therapeutic agents. frontiersin.orgcytodiagnostics.comscielo.br This approach allows for the creation of hybrid molecules that combine the properties of this compound with the specific functions of the conjugated molecule. Common chemical reactions employed in covalent conjugation include the formation of amide bonds via amine-carboxyl coupling, as well as thiol-maleimide and hydrazide-aldehyde reactions. frontiersin.org Research efforts have focused on developing texaphyrin drug conjugates where known or potential anticancer agents are covalently attached to the texaphyrin core. researchgate.netresearchgate.net
The synthesis of platinum-containing this compound conjugates represents a significant area of research, aiming to combine the tumor-localizing properties of texaphyrins with the cytotoxic effects of platinum drugs. One reported synthesis describes the creation of a gadolinium(III) texaphyrin cis-diaminodichloroplatinum(II) conjugate. google.com Another example involves the synthesis of a PEG-solubilized this compound conjugate featuring a malonate-Pt(NH3)2 moiety. researchgate.netnih.govrsc.org This malonate linker is designed to release an aquated Pt(NH3)2 species under physiological conditions, analogous to the mechanism of carboplatin (B1684641). researchgate.netrsc.org
The synthesis of a texaphyrin-Pt(II) conjugate with a carboplatin-like coordination site has been achieved through amide bond formation utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS). nih.gov Characterization of these conjugates is performed through various analytical techniques. Stability studies are crucial to assess the integrity of the conjugate and the release of the active platinum species. For instance, a stability study of a this compound-Pt conjugate in phosphate-buffered saline revealed a half-life for platinum loss of approximately 72 hours at room temperature, a rate comparable to the hydrolysis of carboplatin. nih.govrsc.org
Table 1: Stability of a Representative this compound-Pt Conjugate
| Conjugate Type | Environment | Temperature (°C) | Platinum Loss Half-life (approx.) |
| This compound-malonate-Pt(NH3)2 | Phosphate-buffered saline | Room Temperature | 72 hours |
Beyond covalent modification, supramolecular assembly techniques offer alternative strategies for incorporating this compound into larger, more complex structures, such as nanoconstructs. Supramolecular approaches are valuable for the design of systems that can act as carriers, including liposomes and polymeric micelles. researchgate.net The development of nanoparticle technology has provided a platform for the delivery of various compounds, including those with poor water solubility. pharmtech.com
A notable strategy involves transforming this compound into lipid-like building blocks, enabling their self-assembly into nanoscale structures. This compound can be converted into "this compound-lipids" which then serve as the components for the formation of nanovesicles. nih.govnih.govresearchgate.netsaludcapital.gov.cosciprofiles.comsaludcapital.gov.co Research has explored the synthesis of texaphyrin-phospholipid conjugates, including attempts to couple alkyl carboxylate texaphyrins with phosphocholines. google.com The successful synthesis of a manganese (Mn)-texaphyrin-phospholipid building block and its subsequent one-pot synthesis and self-assembly into a Mn-nanotexaphyrin highlights the feasibility of this approach for different metal-texaphyrins. researchgate.net This strategy has been applied to a range of different metals, suggesting the broad potential of metal-texaphyrin-lipid self-assemblies. researchgate.net
The self-assembly of this compound-lipid building blocks leads to the fabrication of Gd-nanotexaphyrins (Gd-NTs), which are described as liposome-like nanovesicles featuring a lipid bilayer. nih.govresearchgate.netmediso.com These nanostructures can be fabricated using straightforward methods, such as a facile filming-rehydration technique. nih.gov Gd-NTs are capable of encapsulating a high density of this compound, with theoretical estimates suggesting the incorporation of as many as 80,000 this compound-lipid building blocks within a single nanovesicle. nih.govresearchgate.net
Characterization of Gd-NTs and similar vesicle structures is typically performed using techniques such as Transmission Electron Microscopy (TEM) to visualize their morphology and Dynamic Light Scattering (DLS) to determine their hydrodynamic diameter distribution. researchgate.netmediso.com UV-Vis absorption spectroscopy can also be used to characterize these nanoconstructs. researchgate.net The ability to load other molecules, such as myoglobin (B1173299) (Mb), into Gd-NTs (forming Mb@Gd-NTs) has been demonstrated, showcasing their potential as versatile delivery systems. nih.govnih.govresearchgate.netsciprofiles.commediso.com Furthermore, these nanoplatforms can be designed to chelate other trivalent metal ions, such as 177Lu3+, enabling dual-modality imaging capabilities. nih.govsciprofiles.commediso.com
Table 2: Characteristics of Gd-Nanotexaphyrins (Gd-NTs)
| Feature | Description |
| Structure | Liposome-like nanovesicles with lipid bilayer |
| Building Blocks | This compound-lipids |
| Fabrication Method | Facile filming-rehydration (example) |
| This compound Density (Theoretical) | Up to 80,000 building blocks per nanovesicle |
| Characterization | TEM, DLS, UV-Vis spectroscopy |
| Potential Modifications | Loading of biomolecules (e.g., myoglobin), Chelation of other metal ions (e.g., 177Lu3+) |
Transformation of this compound into Lipid Building Blocks for Self-Assembly
Surface Modification of Nanoparticles with Thiolated Gd(III) Chelates
Surface modification of nanoparticles with gadolinium(III) chelates, including thiolated derivatives, is a strategy employed to create multimodal imaging agents and enhance relaxivity for MRI rsc.orgdiva-portal.org. The high affinity of gold for sulfur-based linkers makes thiolated compounds particularly useful for functionalizing gold nanoparticles rsc.org.
Thiolated Gd(III) chelates can be synthesized by incorporating a thiol (or thiolate) moiety into the chelating ligand rsc.org. This thiol group then facilitates the attachment of the Gd(III) chelate to the surface of nanoparticles, such as gold nanoparticles, through a strong gold-sulfur bond rsc.org.
Research has demonstrated the successful synthesis and characterization of gold nanoparticles functionalized with thiolated Gd(III) chelates . These modified nanoparticles have shown potential as contrast agents for both MRI and X-ray computed tomography (CT), enabling multimodal imaging .
Detailed research findings in this area include studies on the loading efficiency of Gd(III) chelates onto nanoparticle surfaces and the resulting relaxivity. For example, studies have shown that a high number of Gd(III)-chelates can be loaded onto the surface of gold nanoparticles, leading to significantly higher r1 relaxivity values compared to the free Gd(III)-chelate alone .
| Nanoparticle Type | Gd(III) Chelate Type | Attachment Method | Approximate Gd(III) Chelates per Nanoparticle | r1 Relaxivity Enhancement (vs. free chelate) | Reference |
| Gold Nanoparticles (approx. 22 nm) | DTPA-aminothiophenol conjugate | Thiol linkage | Up to 7.9 x 10³ | Much higher | |
| Gold Nanostars | Thiolated DNA-Gd(III) conjugate | Covalent attachment | Not specified | Up to 98 mM⁻¹s⁻¹ (at 7 T) | scispace.com |
| Gold Nanoparticles | Dithiocarbamate-functionalized Gd chelate | Dithiocarbamate | Not specified | Up to 5 times higher | worktribe.com |
The immobilization of Gd(III) chelates on the surface of nanoparticles leads to slower rotational motion, which contributes to the observed enhancement in relaxivity rsc.orgworktribe.com. Studies have also explored the use of different types of linkers, such as dithiocarbamates, which can provide more robust attachment to gold nanoparticle surfaces compared to simple thiols rsc.orgworktribe.com.
Furthermore, surface modification with polymers like polyethylene glycol (PEG) is often performed to improve nanoparticle stability and biocompatibility rsc.orgdiva-portal.org. Thiol-terminated silanes have also been used to functionalize metal oxide nanoparticles, including Gd₂O₃ nanoparticles, providing stability and enabling further conjugation steps diva-portal.org.
Exploration of Related Metallotexaphyrin Analogues for Diverse Research Applications
The field of texaphyrin chemistry extends beyond this compound to encompass a range of related metallotexaphyrin analogues, which are being explored for diverse research applications nih.govnih.gov. These analogues involve complexing the texaphyrin ligand with various metal cations, particularly other lanthanides and transition metals google.comnih.gov.
The ability of texaphyrins to form stable complexes with a wide range of metal ions allows for the fine-tuning of their properties for specific applications google.comnih.gov. For example, lutetium(III) texaphyrin (Lu-Tex), also known as motexafin (B12801952) lutetium, is another well-studied analogue that has been investigated as a photosensitizer for photodynamic therapy nih.govresearchgate.net.
Research into metallotexaphyrin analogues includes the synthesis and characterization of complexes with metals such as manganese, iron, cobalt, zinc, yttrium, cadmium, indium, bismuth, samarium, europium, terbium, dysprosium, holmium, erbium, thulium, ytterbium, and lutetium google.com.
Studies have also focused on developing texaphyrin complexes with redox-active metal centers, which can participate in processes like ascorbate (B8700270) decomposition nih.gov. However, the lipophilicity of some of these complexes, such as certain Co(II) and Fe(III) texaphyrin complexes, can influence their suitability for drug development nih.gov.
The exploration of related metallotexaphyrin analogues extends to their incorporation into nanoparticle systems and conjugation with other molecules to create novel functional materials google.comacs.org. For instance, gadolinium texaphyrin functionalized magnetic nanoparticles have been investigated as dual-mode contrast agents for MRI and as constructs with potential anticancer activity acs.org.
Furthermore, research is being conducted on texaphyrin complexes as potential carrier systems for the targeted delivery of other therapeutic agents, such as platinum payloads nih.govacs.org. This approach leverages the tumor-localizing properties of texaphyrins to potentially enhance the delivery and efficacy of the conjugated drug nih.govgoogle.com.
The diverse applications of metallotexaphyrin analogues stem from their unique photophysical and magnetic properties, as well as their ability to act as redox mediators nih.govnih.govresearchgate.net. Ongoing research continues to explore the potential of these expanded porphyrin analogues in various fields, including imaging, therapy, and sensing wikipedia.orgacs.org.
Theoretical and Computational Investigations of Gd Tex Systems
Advanced Electronic Structure Calculations and Spectroscopic Property Modeling
Advanced electronic structure calculations, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been widely applied to investigate the structural, electronic, and spectroscopic properties of lanthanide(III) texaphyrins, including Gd-Tex. These methods, often combined with pseudopotentials to account for relativistic effects in lanthanide elements, allow for the calculation of molecular structures, stability, and electronic excitation spectra. researchgate.net
Application of Time-Dependent Density Functional Theory (TD-DFT) in Lanthanide Complexes
Time-Dependent Density Functional Theory (TD-DFT) is a key computational tool used to study the excited states and simulate the electronic excitation spectra of lanthanide complexes like this compound. researchgate.net This method has been successfully applied to predict absorption and emission spectra, providing valuable information about the nature of electronic transitions within these systems. researchgate.net For this compound, TD-DFT investigations utilizing a 4f-in-valence lanthanide pseudopotential have been instrumental in understanding the paramagnetic effects observed experimentally. researchgate.netacs.orgacs.orgx-mol.com
Elucidation of Paramagnetic Effects on Fluorescence and Phosphorescence Emission Kinetics
Paramagnetic effects, often associated with fluorescence quenching and decreased phosphorescence radiative lifetimes, have been quantitatively studied for open-shell Gadolinium(III) texaphyrin using theoretical methods. acs.orgacs.orgx-mol.com Detailed theoretical investigations have shown that the paramagnetic effect significantly affects the fluorescence quenching mechanism in this compound. researchgate.netacs.orgacs.orgx-mol.com While paramagnetic species generally deactivate excited states, reducing their lifetime and preventing photochemical reactions nih.gov, the specific influence of Gd(III) on the kinetics of fluorescence and phosphorescence in texaphyrins has been a subject of detailed computational analysis. acs.orgacs.orgx-mol.com Studies indicate that the electronic structure of the ligand-centered fluorescence emission state in this compound is mixed with metal-centered ones, contributing to the fluorescence quenching. researchgate.netacs.orgacs.orgx-mol.com In contrast, such a hybrid state is not observed in the phosphorescence spectrum of this compound, suggesting the heavy-atom effect might be more responsible for the shorter radiative lifetime of phosphorescence in this paramagnetic system. acs.orgacs.org
Analysis of Gd(III) 4f and Ligand σ Excited Electron Interactions
Computational studies have elucidated the interaction between Gd(III) 4f and ligand σ excited electrons in this compound. researchgate.netacs.orgacs.orgx-mol.com This interaction, bridged by the Gd(III) 6s orbital, is identified as the mechanism through which the paramagnetic effect is realized in this complex. researchgate.netacs.orgacs.orgx-mol.com The mixing of the electronic structure of the ligand-centered fluorescence emission state with metal-centered states, facilitated by these interactions, plays a significant role in the observed fluorescence quenching. researchgate.netacs.orgacs.orgx-mol.com Analysis of charge distribution, such as Mulliken charge and natural bond orbital (NBO) analysis, suggests electron transfer primarily from the ligand π orbitals to the metal 6s orbital, consistent with the proposed interaction mechanism. acs.org
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior and conformational landscape of molecules, including metallotexaphyrins. While the search results did not provide specific detailed data tables or extensive findings solely focused on MD simulations of this compound, the application of MD simulations for conformational analysis of similar complex systems, such as other lanthanide complexes or peptides, highlights their relevance in understanding molecular flexibility and interactions in solution. researchgate.nettandfonline.comportlandpress.comacs.orgnih.gov
MD simulations can generate conformational ensembles and provide insights into factors affecting conformational preferences and dynamics. researchgate.nettandfonline.comportlandpress.com For lanthanide complexes, MD simulations can be used to characterize dynamical properties, including conformational flexibility and rotational correlation time, which are important for understanding their behavior in different environments. acs.org Force fields, mathematical relationships describing the potential energy of a system based on atomic coordinates, are crucial for MD simulations and relate the molecular conformation to its probability of occurrence. portlandpress.com While MD simulations can offer detailed insights, they can be computationally demanding, especially for large and flexible systems. tandfonline.comportlandpress.com
Applying these techniques to this compound would involve simulating its behavior in a relevant environment (e.g., aqueous solution) to understand its conformational flexibility, potential interactions with solvent molecules, and how these dynamics might influence its properties and interactions. Although direct results for this compound MD were not prominently found, the principles and applications of MD and conformational analysis in related systems are well-established. researchgate.nettandfonline.comportlandpress.comacs.orgnih.gov
In Silico Approaches for Predicting this compound Biological Interactions and Reactivity
In silico approaches, which utilize computational methods to simulate and predict biological outcomes, are increasingly used to understand and predict the biological interactions and reactivity of chemical compounds. scholaris.caresearchgate.netjst.go.jpcore.ac.uknih.govresearchgate.net For this compound, these methods can provide valuable insights into its potential interactions with biological targets and its reactivity within a biological environment, complementing experimental biological studies.
These approaches often involve linking the structure of a chemical entity to its biological activity, a concept central to Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netcore.ac.ukresearchgate.net While traditional QSAR might not fully elucidate biological mechanisms, more advanced in silico methods aim to predict interactions with specific biological molecules, such as proteins. jst.go.jpnih.gov
For this compound, in silico methods could potentially be applied to:
Predict interactions with biomolecules: Techniques like molecular docking and ligand-based analyses can predict binding to target proteins or other biological molecules. jst.go.jp
Assess reactivity: Computational chemistry principles, such as electronegativity and chemical hardness, can be used to evaluate the reactivity of the compound and predict its behavior in biological reactions. researchgate.net
Model biological processes: In silico models can simulate aspects of the compound's fate and interactions within biological systems. core.ac.ukresearchgate.net
While specific in silico studies predicting the biological interactions and reactivity of this compound were not detailed in the provided search results, the general applicability of these computational methodologies to understanding the biological behavior of complex molecules, including metalloporphyrin-like structures and lanthanide complexes, is well-established. scholaris.caresearchgate.netjst.go.jpcore.ac.uknih.govresearchgate.net These approaches offer a cost-effective way to screen potential interactions and reactivity profiles, guiding further experimental investigations. core.ac.uknih.gov
Mechanistic Elucidation of Gd Tex Biological Actions
Investigation of Redox Cycling Mechanisms and Reactive Oxygen Species (ROS) Generation
Gd-Tex is understood to engage in redox cycling within cells, a process that contributes significantly to its biological activity, including the generation of ROS. pnas.orgnih.govnih.gov This mechanism involves the transfer of electrons between this compound and various intracellular reducing agents. pnas.orgnih.govnih.gov
Detailed Analysis of the "Futile Redox Cycling" Theory
A key theory explaining this compound's mechanism is "futile redox cycling." nih.govnih.govresearchgate.net This hypothesis suggests that electrophilic this compound can readily oxidize intracellular reducing metabolites, such as ascorbate (B8700270), NADPH, and reduced glutathione (B108866) (GSH). pnas.orgnih.govnih.govnih.gov This oxidation converts this compound into its radical form (this compound•). nih.gov The this compound• radical can then react with oxygen, regenerating the original this compound molecule and simultaneously producing superoxide (B77818) anions (O₂•⁻), a type of ROS. pnas.orgnih.govnih.gov This cycle is termed "futile" because it continuously consumes reducing equivalents and generates ROS without a net chemical change to the this compound molecule itself, effectively acting as a catalyst for oxidative stress. nih.govnih.govaacrjournals.orgmdpi.com
The proposed two-step process of futile redox cycling involves:
Oxidation of cellular reducing metabolites by this compound, forming this compound radicals. nih.gov
Reaction of this compound radicals with oxygen to generate superoxide anions and regenerate this compound. nih.gov
This continuous process depletes the cell's pool of reducing metabolites, which are crucial for scavenging ROS and repairing damage, while simultaneously increasing the intracellular ROS levels. pnas.orgnih.govnih.gov
Role of this compound in Oxidizing Cellular Reducing Metabolites
This compound acts as an electron acceptor, facilitating the oxidation of vital cellular reductants. pnas.orgnih.govnih.gov Studies have shown that this compound can catalyze the oxidation of NADPH and ascorbate under aerobic conditions, leading to the formation of hydrogen peroxide (H₂O₂). nih.gov The depletion of these reducing metabolites, including GSH, ascorbate, and NADPH, compromises the cell's ability to counteract oxidative stress. pnas.orgnih.govnih.govnih.gov This reduction in antioxidant capacity makes cells more vulnerable to the damaging effects of ROS and other cytotoxic insults, such as radiation. pnas.orgnih.gov
Interplay of Oxygen Concentration and this compound Mediated ROS Production
Oxygen plays a critical role in the futile redox cycling mechanism of this compound and the subsequent generation of ROS. nih.govnih.gov The reaction of the this compound radical with oxygen is a key step in regenerating the parent compound and producing superoxide anions. pnas.orgnih.govnih.gov While oxygen is proposed to be involved in this theory, the extent to which oxygen concentration directly influences this compound's radiosensitization efficacy has been a subject of investigation. nih.govresearchgate.net Tumor hypoxia, a common characteristic of solid tumors, could potentially impact the efficacy of oxygen-dependent radiosensitizers. nih.gov Research exploring the co-delivery of oxygen with this compound, for instance, by loading myoglobin (B1173299) into Gd-nanotexaphyrins, has demonstrated that relieving tumor hypoxia can enhance the radiosensitization effect of this compound, suggesting a dependence on oxygen concentration. nih.gov Increased oxygen availability can synergistically enhance the radiosensitization effect of this compound, leading to decreased reductants and increased ROS in tumor cells. nih.gov
Molecular and Cellular Pathways Underlying Radiosensitization by this compound
This compound enhances the effects of radiation therapy, a phenomenon known as radiosensitization. pnas.orgnih.govnih.govnih.govresearchgate.netnih.govaacrjournals.orgaacrjournals.orgresearchgate.netpnas.org The radiosensitization mechanism of this compound is considered complex and multifaceted, with the "futile redox cycling" theory being a primary speculated mechanism. nih.govnih.govresearchgate.net By depleting cellular reducing metabolites and increasing ROS levels through redox cycling, this compound compromises the ability of tumor cells to repair DNA damage induced by radiation and scavenge radiation-induced ROS. nih.govnih.gov This leads to aggregated DNA damage and ultimately cell death. nih.gov
Radiation therapy generates ROS through the radiolysis of water, causing temporary DNA damage that can be repaired by cellular reductants. nih.gov this compound's action of continuously oxidizing these reductants hinders the cell's repair mechanisms. nih.gov Furthermore, the increased ROS generated by this compound itself adds to the oxidative burden, exacerbating DNA damage and making it more permanent. nih.govnih.gov This dual action of depleting protective reductants and increasing damaging ROS contributes to the enhanced sensitivity of tumor cells to radiation. pnas.orgnih.govnih.gov
While the redox cycling mechanism is considered fundamental, other potential mechanisms underlying radiosensitization by texaphyrin-based compounds, including those conjugated with platinum, have been explored, such as induced oxidative stress via the texaphyrin core and DNA crosslinking. nih.gov However, for this compound specifically, the oxidative stress-increasing mechanism through redox cycling and depletion of reducing metabolites like GSH and ascorbate appears to be the dominant explanation for its radiosensitizing effects. pnas.orgnih.govnih.gov
Mechanisms of Selective Apoptosis Induction in Specific Cell Populations
Beyond its role as a radiosensitizer, this compound has also been shown to selectively induce apoptosis in certain cell populations. pnas.orgnih.govnih.govresearchgate.netcapes.gov.br This selective toxicity appears to be linked to the compound's ability to promote intracellular oxidative stress. pnas.orgnih.govnih.gov For example, this compound has been demonstrated to selectively induce apoptosis in HIV-1 infected CD4+ T helper cells at concentrations that are not cytotoxic to uninfected cells. pnas.orgnih.govnih.gov
Correlation of Intracellular Oxidative Stress and Cell Viability
The selective induction of apoptosis by this compound is strongly correlated with the levels of intracellular oxidative stress. pnas.orgnih.govashpublications.org In the case of HIV-1 infected cells, this compound promotes intracellular oxidative stress, leading to their selective demise. pnas.orgnih.govnih.gov This effect is abrogated by the addition of the glutathione precursor, N-acetyl-L-cysteine, which helps replenish GSH levels and reduce oxidative stress. pnas.orgnih.gov This suggests that the depletion of GSH and the resulting increase in oxidative stress play a crucial role in this compound-mediated selective apoptosis. pnas.orgnih.govresearchgate.netashpublications.org
Studies have shown that low GSH levels correlate with the induction of apoptosis as a function of this compound concentration in HIV-infected cells. pnas.org While HIV infection itself can deplete GSH, the combination of HIV infection and low-dose this compound appears to induce a level of lethal oxidative stress specifically in the infected cells that is not reached in uninfected cells. pnas.org This indicates a heightened sensitivity of the infected cells to this compound-induced oxidative stress. pnas.org
In other contexts, such as multiple myeloma cells, this compound has been shown to induce apoptosis accompanied by depletion of intracellular glutathione and increased ROS production. ashpublications.org The cytotoxicity in these cells is related to the induction of apoptosis and is accompanied by alterations in mitochondrial membrane potential. ashpublications.org The abrogation of this cell death by catalase further supports the role of ROS in this compound-induced apoptosis. ashpublications.org
The following table summarizes some key data points related to the correlation between this compound, GSH levels, and apoptosis in HIV-1 infected CD4+ T cells, based on the provided search results:
| Condition | This compound Concentration | Median GSH Levels (Relative) | Apoptosis (% of p24+ CD4 T cells) |
| Uninfected PBMC | Low Dose (<250 µM) | High | Undetectable |
| HIV-1 Infected PBMC (High Moi) | 0 µM | Lower than Uninfected | <10% |
| HIV-1 Infected PBMC (High Moi) | 3 µM | Lower | ~50% |
| HIV-1 Infected PBMC (High Moi) | 50 µM | Very Low | >50% |
| High Dose this compound (>400 µM) in PBMC | >400 µM | Very Low | Nearly all T cells die |
| High Dose this compound (>400 µM) with N-acetylcysteine | >400 µM | Restored | Toxicity substantially decreased |
This data illustrates that while high concentrations of this compound can be toxic to both infected and uninfected cells due to significant GSH depletion, lower concentrations selectively induce apoptosis in HIV-1 infected cells, correlating with a decrease in GSH in these susceptible cells. pnas.orgnih.gov
Role of Glutathione (GSH) Depletion in this compound-Mediated Cell Death
Gadolinium Texaphyrin (this compound), also known as motexafin (B12801952) gadolinium, exerts its biological effects, particularly in mediating cell death, partly through the depletion of intracellular reducing metabolites, including glutathione (GSH). nih.govpnas.orgnih.gov This mechanism is hypothesized to involve "futile redox cycling." nih.gov In this process, this compound can oxidize cellular reductants such as ascorbate, NADPH, and reduced glutathione, leading to the formation of this compound radicals (this compound•). nih.gov These radicals subsequently react with oxygen, generating superoxide anions and other reactive oxygen species (ROS), while regenerating the original this compound molecule. nih.gov
The continuous oxidation of reducing metabolites by this compound diminishes the cell's capacity to effectively scavenge ROS and repair oxidative damage, including DNA damage. nih.govpnas.org This increased oxidative stress contributes significantly to cellular dysfunction and ultimately, cell death. nih.govpnas.org Studies have indicated that high concentrations of this compound can lead to substantial GSH depletion and exhibit toxicity towards T cells. pnas.org The intracellular level of GSH is a critical determinant of cell fate, with high levels often associated with resistance to apoptotic cell death. nih.govnih.gov Conversely, GSH depletion is recognized as a central signaling event that can either induce or stimulate apoptosis. nih.govnih.gov
Contributions of Macrocyclic Ligand-Centered Redox Activity to Biological Efficacy
The biological efficacy of metallotexaphyrins, including this compound, is intrinsically linked to the redox activity centered within their macrocyclic ligand structure. researchgate.netresearchgate.net This inherent redox capability is a key component of the proposed "futile redox cycling" mechanism. nih.gov The macrocyclic ligand facilitates the interaction with and oxidation of intracellular reducing agents. nih.gov
The redox cycling process, driven by the electron-affinitive nature of the this compound complex, results in the catalytic oxidation of metabolites like GSH and ascorbate. pnas.orgnih.gov This leads to an increased consumption of these protective molecules. pnas.orgnih.gov The subsequent reaction of the reduced this compound species with molecular oxygen generates superoxide and hydrogen peroxide, thereby increasing intracellular ROS levels. nih.govpnas.orgnih.gov This elevation in oxidative stress, coupled with the reduced capacity to neutralize it due to depleted reductants, enhances the cell's sensitivity to damaging agents and contributes to the biological effects observed, such as radiosensitization. nih.govpnas.orgnih.gov
Exploration of this compound in Overcoming Biochemical Resistance Mechanisms
Research has explored the potential of this compound, particularly in conjugated forms, to overcome biochemical resistance mechanisms in cancer cells. One approach has involved conjugating gadolinium(III) texaphyrin to platinum-based scaffolds. researchgate.netresearchgate.net This strategy aimed to leverage the tumor-localizing properties of the texaphyrin macrocycle to enhance the delivery and accumulation of platinum agents within cancer cells, including those that have developed resistance to conventional platinum drugs like cisplatin (B142131). researchgate.net
Studies evaluating a this compound-malonato-Pt(NH3)2 conjugate demonstrated promising results in overcoming platinum resistance in ovarian cancer cell lines. researchgate.net The conjugate showed efficacy against a platinum-resistant ovarian cell line that was greater than that displayed by carboplatin (B1684641). researchgate.net Investigations into the mechanism suggested that the texaphyrin conjugation led to significantly increased intracellular platinum and Pt-DNA adduct levels compared to control platinum compounds. researchgate.net Notably, similar levels of cellular accumulation and Pt-DNA adduct formation were observed in both platinum-sensitive and platinum-resistant ovarian cells treated with the conjugate. researchgate.net This suggests that the conjugation strategy helped bypass resistance mechanisms related to reduced drug accumulation or altered DNA binding. researchgate.net Consequently, resistance to the this compound-platinum conjugate was lower in resistant cells compared to cisplatin, indicating that texaphyrin conjugation offers a potential strategy for mitigating biochemical pharmacological resistance. researchgate.net
Biochemical resistance mechanisms in general can involve various cellular processes that reduce the effectiveness of a drug, such as enzymatic inactivation of the drug, modifications to the drug's target, or increased efflux of the drug from the cell. srce.hr The conjugation of this compound to other therapeutic agents appears to be a viable route to circumvent some of these established resistance pathways.
Advanced Research Applications of Gd Tex and Its Nanoconstructs
Innovations in Radiosensitization Strategies
Efforts to enhance the radiosensitizing properties of Gd-Tex involve optimizing its delivery to tumor sites, improving its interaction with radiation, and modulating the tumor microenvironment.
Enhancement of Radiation Therapy through this compound Formulations
While some studies questioned the radiosensitizing efficacy of this compound, particularly in certain cell lines and under hypoxic conditions, other research has explored its potential to enhance radiation therapy aacrjournals.orgnih.gov. This compound has been investigated for its ability to selectively localize in tumors, potentially allowing for selective radiosensitization of cancerous tissue while sparing normal surrounding tissue aacrjournals.orgresearchgate.net. Preclinical studies have demonstrated rapid clearance of this compound from blood and normal tissues, with delayed clearance from tumors, resulting in higher concentrations in tumors compared to surrounding tissues aacrjournals.org. This selective accumulation, detectable by MRI, is a key feature that could facilitate targeted radiosensitization aacrjournals.orgresearchgate.net.
Application of Nanovesicle-Based Delivery for Improved Radiosensitization
Recent research has explored the use of nanovesicle-based delivery systems to improve the efficacy of this compound. Transforming this compound into self-assembling nanovesicles, termed Gd-nanotexaphyrins (Gd-NTs), has shown promise in improving tumor accumulation and radiosensitization efficacy mediso.comnih.govmediso.com. This approach allows for high-density packing of this compound within single nanovesicles, leading to increased drug concentration in tumors nih.govcas.cn.
Data from studies utilizing nanovesicle delivery demonstrate enhanced tumor accumulation compared to free this compound. For instance, studies with Mb@Gd-NTs showed significant accumulation in tumors, reaching peak uptake at 24 hours post-injection mediso.com.
Modulation of Tumor Hypoxia to Maximize Radiosensitization
Tumor hypoxia is a significant factor limiting the effectiveness of radiation therapy. Research suggests that modulating the tumor microenvironment, specifically alleviating hypoxia, can enhance the radiosensitizing effect of this compound mediso.comnih.govnih.gov. Studies have shown that incorporating oxygen-carrying proteins like myoglobin (B1173299) (Mb) into Gd-NTs (Mb@Gd-NTs) can efficiently relieve tumor hypoxia mediso.comnih.govnih.gov. This synergistic effect between improved oxygen delivery and enhanced this compound radiosensitization leads to decreased reductants and increased reactive oxygen species (ROS) in tumor cells, ultimately enhancing cell apoptosis and potentially inducing long-term antitumor immune memory mediso.commediso.com.
The synergistic mechanism involving oxygen and this compound radiosensitization has been demonstrated, highlighting the importance of the tumor oxygen environment for maximizing the therapeutic effect of this compound nih.gov.
Preclinical Development of Imaging Modalities
Beyond its role as a potential radiosensitizer, this compound has been investigated for its utility in various imaging modalities, particularly MRI and dual-modality platforms.
Optimization of this compound for Magnetic Resonance Imaging (MRI) Contrast Enhancement
This compound contains gadolinium, a paramagnetic metal ion, which makes it detectable by MRI and allows it to function as an MRI contrast agent aacrjournals.orgthno.org. Preclinical evaluation has confirmed the selective localization of this compound in tumors via MRI scanning aacrjournals.orgthno.org. Unlike conventional MRI contrast agents, the signal enhancement after this compound administration has been observed to persist for an extended period in tumors, which is attributed to its intracellular uptake and retention in tumor cells aacrjournals.org.
Studies have shown that at sufficient doses, this compound administration leads to significant enhancement of tumors in MRI, with signal intensities increasing considerably aacrjournals.org. This selective enhancement allows for the visualization and delineation of tumors aacrjournals.orgresearchgate.net.
Design of Dual-Modality Imaging Platforms (e.g., SPECT/MRI with 177Lu3+ Chelation)
Advanced research has focused on developing dual-modality imaging platforms incorporating this compound to enable real-time monitoring of drug delivery and distribution. The versatile nature of this compound nanoconstructs allows for the chelation of other radioisotopes, such as 177Lu3+, enabling SPECT/MRI dual-modality imaging mediso.comnih.govcas.cndntb.gov.uarepec.org.
Mb@Gd-NTs, for instance, can chelate 177Lu3+ to form Mb@177Lu/Gd-NTs, facilitating simultaneous SPECT and MRI mediso.comnih.govcas.cndntb.gov.uarepec.org. This dual-modality approach combines the high spatial resolution of MRI with the sensitivity of SPECT, providing a more comprehensive picture of drug localization and tumor targeting mediso.comnih.govmedparkhospital.com. Preclinical studies using radiolabeled Mb@Gd-NTs with 177Lu have demonstrated clear tumor visualization with peak uptake observed at specific time points, consistent with MRI findings mediso.com. This allows for accurate, non-invasive tracking of drug delivery in vivo, which is crucial for optimizing imaging-guided radiosensitization therapy mediso.comnih.gov.
Targeted Delivery Systems for Bioactive Agents
The ability of metallotexaphyrins like this compound to accumulate in tumors has led to investigations into their use as carriers for targeted delivery of therapeutic agents. researchgate.netnih.govacs.orgresearchgate.net This approach aims to increase drug concentration at the disease site, potentially enhancing efficacy and reducing systemic toxicity. ascopubs.org
Utilization of this compound as a Carrier for Cytotoxic Payloads
This compound has been explored as a macrocyclic vehicle for delivering cytotoxic payloads to cancer cells. nih.govacs.orgresearchgate.net The rationale behind this approach is to leverage the tumor-localizing properties of the texaphyrin scaffold to deliver cytotoxic agents specifically to malignant tissues. researchgate.netnih.govutexas.edu
Research has involved conjugating this compound to known anticancer agents. For instance, studies have investigated this compound conjugates containing a malonate-Pt(NH₃)₂ moiety, analogous to the structure found in carboplatin (B1684641). researchgate.netnih.govutexas.edunih.gov The intention is for the this compound core to act as a delivery vehicle, releasing the platinum moiety under physiological conditions. nih.govutexas.edu
In vitro studies have evaluated the antiproliferative activity of such this compound-platinum conjugates in various cancer cell lines. For example, a this compound conjugate with a malonate-Pt(NH₃)₂ moiety showed antiproliferative activity similar to that of carboplatin in human lung cancer (A549) and human ovarian cancer (A2780) cell lines. researchgate.netutexas.edunih.gov
Research into Overcoming Platinum Resistance through this compound Conjugation
Platinum-based chemotherapy agents like cisplatin (B142131), carboplatin, and oxaliplatin (B1677828) are widely used, but their effectiveness is often limited by the development of intrinsic or acquired resistance in tumors. pnas.orgpnas.orgmdpi.com Mechanisms of resistance can include reduced drug accumulation in cancer cells and dysfunction of tumor suppressor proteins like p53. pnas.org
Conjugating platinum-based scaffolds to gadolinium(III) texaphyrin has been investigated as a strategy to selectively target tumors and overcome mechanisms associated with cisplatin resistance. researchgate.netresearchgate.netmdpi.com Metallotexaphyrins, including MGd, have shown notable accumulation in both primary and metastatic tumors. researchgate.netresearchgate.net
Studies have focused on designing texaphyrin-platinum conjugates that can circumvent resistance mechanisms. For instance, a this compound conjugate containing a malonate-Pt(NH₃)₂ moiety demonstrated greater efficacy against a platinum-resistant ovarian cell line compared to carboplatin alone. researchgate.netnih.govutexas.edunih.gov Further studies on a texaphyrin-oxaliplatin conjugate, referred to as oxaliTEX, were designed to test if a platinum analog conjugated to texaphyrin could overcome defects in drug accumulation and p53-dependent DNA damage response in resistant tumor models. researchgate.net Cytotoxic studies with oxaliTEX in cisplatin-resistant ovarian cells (2780CP) showed a significantly reduced resistance factor compared to cisplatin, indicating a reversal of resistance. researchgate.net Unlike cisplatin, oxaliTEX was found to accumulate and form DNA adducts, as well as stabilize and activate p53 in both sensitive and resistant cells, leading to apoptosis in both models. researchgate.net
More recent research has explored Pt(IV) prodrugs conjugated to gadolinium-texaphyrin as potential antitumor agents capable of overcoming platinum resistance. pnas.orgpnas.org These conjugates were designed to localize to solid tumors, promote enhanced cancer cell uptake, and reactivate p53 in platinum-resistant models. pnas.orgpnas.org Comparative studies of these Pt(IV) conjugates with clinically approved platinum(II) agents and earlier platinum(II)-texaphyrin conjugates indicated that the Pt(IV) conjugates were more stable against hydrolysis and nucleophilic attack and displayed potent antiproliferative activity in vitro against human and mouse cancer cell lines. pnas.orgpnas.org
The following table summarizes some findings regarding the antiproliferative activity of a this compound-malonato-platinum conjugate compared to carboplatin in platinum-sensitive and resistant ovarian cancer cell lines.
| Compound | Cell Line (Sensitivity) | IC₅₀ (µM) | Reference |
| Carboplatin | A2780 (Sensitive) | 1.6 | utexas.edu |
| This compound-malonato-Pt conjugate | A2780 (Sensitive) | 1.4 | utexas.edu |
| Carboplatin | 2780CP (Resistant) | 26.3 | nih.gov |
| This compound-malonato-Pt conjugate | 2780CP (Resistant) | 14.4 | nih.gov |
Note: IC₅₀ values are approximate and may vary depending on specific experimental conditions and studies.
Exploration of this compound in Other Therapeutic and Diagnostic Modalities
Beyond targeted drug delivery of cytotoxic agents, the properties of this compound and the texaphyrin scaffold have led to their investigation in other therapeutic and diagnostic areas, including photosensitization and neutron capture therapy.
Photosensitization Research with Texaphyrin Scaffolds
Texaphyrins, as a class of expanded porphyrins, have been studied as photosensitizers for photodynamic therapy (PDT). nih.govresearchgate.netresearchgate.networldscientific.comphotobiology.comnih.govnih.govgoogle.comrsc.org PDT involves the use of a photosensitizing agent that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), such as singlet oxygen, which can damage and kill cancer cells. rsc.orgresearchgate.net
While lutetium texaphyrin (Lu-Tex) has been more extensively studied and clinically evaluated as a photosensitizer, the texaphyrin scaffold itself is central to this application. nih.govresearchgate.netresearchgate.networldscientific.comphotobiology.comnih.govnih.govrsc.org Texaphyrins exhibit strong absorption in the 600-900 nm range, a spectral window that allows for deeper tissue penetration of light compared to photosensitizers activated at shorter wavelengths. researchgate.netresearchgate.net
Although this compound (motexafin gadolinium) was primarily investigated as a radiosensitizer, research indicates that gadolinium texaphyrin can also generate reactive oxygen species efficiently, although it may be a weak photocatalyst for certain specific reactions like triggering pyroptosis compared to lutetium texaphyrin. researchgate.netthno.org Studies have explored the potential of metallotexaphyrins, including this compound, for applications involving ROS-induced sensitization. nih.govacs.org
Investigating this compound in Relation to Neutron Capture Therapy Approaches
Neutron Capture Therapy (NCT) is an experimental binary treatment modality for cancer that involves the administration of a tumor-seeking compound containing an isotope with a high neutron capture cross-section, followed by irradiation with thermal neutrons. aacrjournals.orgwisc.edumdpi.commdpi.com The capture reaction releases cytotoxic particles that can selectively kill tumor cells while sparing surrounding healthy tissue. aacrjournals.orgwisc.edumdpi.com Boron Neutron Capture Therapy (BNCT), utilizing ¹⁰B, is the most established form of NCT. aacrjournals.orgmdpi.commdpi.com
Gadolinium Neutron Capture Therapy (Gd-NCT) is being explored as an alternative or complementary approach, utilizing the isotope ¹⁵⁷Gd, which has a significantly larger thermal neutron capture cross-section than ¹⁰B. aacrjournals.orgwisc.edumdpi.commdpi.comoup.comresearchgate.net The neutron capture reaction by ¹⁵⁷Gd produces prompt gamma rays and Auger/conversion electrons, which can cause localized damage. aacrjournals.orgmdpi.comresearchgate.netnih.gov
This compound has been considered in the context of Gd-NCT due to its tumor-localizing properties. aacrjournals.orgnih.govaacrjournals.org The rationale is that incorporating a selective drug like MGd could potentially improve the delivery of gadolinium to tumor cells for NCT. nih.gov Research has aimed to identify gadolinium compounds with high tumor and nuclear affinity to enhance the effectiveness of Gd-NCT, as the proximity of gadolinium to DNA increases the cell-killing potential of the emitted electrons. aacrjournals.orgnih.gov
While Gd-DTPA has been used in some in vitro and animal studies for Gd-NCT, demonstrating that Gd accumulation in cell nuclei can lead to cell death upon neutron irradiation, the search for more effective gadolinium delivery agents continues. aacrjournals.orgmdpi.comoup.comresearchgate.net this compound, with its known tumor selectivity shown in animal studies and detectable by MRI, represents a compound of interest in this research area. aacrjournals.org Animal studies with this compound have shown rapid clearance from blood and normal tissues with delayed clearance and higher concentrations in tumors. aacrjournals.org
Recent studies have also explored the development of gadolinium nanotexaphyrins (Gd-NTs) as nanovesicles that can significantly improve tumor accumulation and radiosensitization efficacy of this compound, which could have implications for Gd-NCT by enhancing local gadolinium concentration. mediso.com
Analytical Methodologies for Comprehensive Characterization and Quantification of Gd Tex
Spectroscopic Techniques for Molecular and Structural Elucidation
Spectroscopic methods probe the interaction of electromagnetic radiation with a substance, yielding information about its molecular structure and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by examining the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C). It provides detailed information about the connectivity, functional groups, and spatial arrangement of atoms within a molecule. For metallo-organic compounds like GD-Tex, NMR can be applied to the organic ligand portion of the complex. However, the presence of a paramagnetic gadolinium(III) ion (Gd³⁺) can significantly impact NMR spectra. Paramagnetic species can cause substantial shifts and broadening of NMR signals due to the interaction of the nuclear spins with the unpaired electron spins of the metal center. acs.orgnih.govacs.org Despite this, specialized NMR techniques or analysis of the ligand before complexation can provide valuable structural information on the organic framework of this compound. Studies on other gadolinium-containing compounds, such as Gd₃N@C₈₀ derivatives and branched polymeric conjugates, have utilized ¹H NMR to characterize the organic components. researchgate.netresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules, which are characteristic of specific functional groups and chemical bonds. IR spectroscopy measures the absorption of infrared light as molecules transition between vibrational energy levels, requiring a change in dipole moment during vibration for a mode to be IR active. libretexts.orgedinst.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light (Raman scattering) as molecules interact with an incident laser beam, with activity dependent on a change in polarizability during vibration. libretexts.orgedinst.com These techniques are complementary, often providing different but equally valuable structural information. edinst.com For this compound, IR and Raman spectroscopy can be used to identify the presence of characteristic functional groups within the texaphyrin ligand and potentially provide insights into the coordination environment of the gadolinium ion. Studies on glasses containing gadolinium oxide have utilized IR and Raman spectroscopy to analyze structural units and the influence of gadolinium cations on the network structure. researchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule. UV-Vis absorption spectroscopy measures the absorbance of light in the ultraviolet and visible regions of the spectrum as electrons transition from lower to higher energy orbitals. mdpi.com This technique can provide information about the presence of chromophores (light-absorbing groups) and the electronic structure of the molecule. Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and then measuring the emitted light as the molecule relaxes from an excited electronic state to a lower one. horiba.com Fluorescence properties are dependent on the molecule's structure and environment. UV-Vis and fluorescence spectroscopy have been employed in the characterization of other gadolinium-containing complexes, such as a gadolinium(III) acetate (B1210297) complex and Gd/Ru-doped carbon dots, to understand their electronic properties and aggregation behavior. researchgate.netresearchgate.net For this compound, these techniques can be used to study the electronic transitions of the texaphyrin macrocycle and assess any fluorescence properties it may exhibit, potentially influenced by the coordinated gadolinium ion.
Mass Spectrometry (MS) Techniques: Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Various ionization techniques are used to convert neutral molecules into ions. Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique often used for the analysis of polar, non-volatile, and thermally labile compounds, including organometallic complexes. libretexts.orggenscript.com In FAB-MS, a beam of high-energy inert gas atoms (such as argon or xenon) is directed at a sample dissolved in a liquid matrix, causing sputtering and ionization of the analyte molecules. libretexts.org The resulting ions are then separated and detected based on their m/z ratio. FAB-MS can provide molecular weight information for this compound and potentially yield fragment ions that offer clues about its structure. While specific data on FAB-MS analysis of this compound was not found, the technique's suitability for analyzing similar complex molecules containing metal centers makes it a relevant method for its characterization.
Elemental Analysis and Speciation Studies
Elemental analysis determines the total amount of specific elements present in a sample, while speciation studies focus on the chemical form or oxidation state of an element.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Gadolinium Content
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used for the determination and quantification of trace and ultra-trace elements in various sample types. thermofisher.cominfinitalab.comthermofisher.compcdn.co In ICP-MS, the sample is introduced into an inductively coupled plasma, a high-temperature ionized gas that atomizes and ionizes the elements present. The resulting ions are then passed into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. pcdn.co ICP-MS is a standard method for quantifying metal content in samples. thermofisher.cominfinitalab.comthermofisher.com For this compound, ICP-MS is a crucial technique for accurately determining the gadolinium content, which is essential for confirming the compound's composition and purity. The technique offers high sensitivity, allowing for the detection and quantification of gadolinium even at low concentrations. thermofisher.cominfinitalab.comthermofisher.com While ICP-MS is widely used for elemental analysis, potential interferences from other elements should be considered and corrected for during analysis. pcdn.co
Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) for Speciation Analysis
Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) is a powerful hyphenated technique widely employed for elemental speciation analysis. This method combines the separation capabilities of liquid chromatography (LC) with the sensitive and element-specific detection of inductively coupled plasma mass spectrometry (ICP-MS). nih.govwikidoc.orgnih.gov Speciation analysis is critical because the biological and environmental behavior, as well as the potential effects, of an element are highly dependent on its chemical form or species. nih.govwikidata.org
For gadolinium-based compounds, including those structurally related to this compound (Motexafin gadolinium is a metallotexaphyrin complex containing gadolinium nih.gov), LC-ICP-MS is invaluable for separating and identifying different gadolinium species present in a sample. nih.govwikidoc.orgwikidata.orgcenmed.comereztech.comgithub.iowikipedia.orgfishersci.nowikipedia.org This can include the intact parent compound, free gadolinium ions (Gd³⁺), and potential degradation or transformation products. nih.govwikidoc.orgwikidata.orgcenmed.comereztech.comgithub.iowikipedia.org
Various LC separation modes can be coupled with ICP-MS for gadolinium speciation, depending on the chemical properties of the species being analyzed. Techniques such as size exclusion chromatography (SEC), ion exchange chromatography (IEC), and hydrophilic interaction liquid chromatography (HILIC) have been successfully applied to separate different gadolinium complexes and ions in matrices ranging from environmental water to biological fluids and tissue extracts. nih.govwikidata.orgcenmed.comereztech.comgithub.iowikipedia.orgfishersci.nowikipedia.org
The ICP-MS detector provides element-specific detection, allowing for the selective monitoring of gadolinium isotopes (e.g., ¹⁵⁸Gd) regardless of the molecular structure in which the gadolinium atom is contained. nih.govwikidoc.orgwikipedia.orgfishersci.noamericanelements.com This species-independent sensitivity is a significant advantage for quantitative analysis, as it allows for the use of simple inorganic gadolinium standards for the quantification of different gadolinium species, eliminating the need for species-specific standards which may be difficult to obtain. wikidoc.org
LC-ICP-MS enables the determination of the concentration of individual gadolinium species, providing a comprehensive picture of the elemental distribution within different chemical forms. nih.govwikidoc.orgnih.govwikipedia.orgamericanelements.com Detection limits in the low nanogram per liter (ng/L) or picomole per milliliter (pmol/mL) range have been reported for individual gadolinium species using this technique. wikidata.org
An example of data obtained from LC-ICP-MS analysis of gadolinium species is illustrated in the context of analyzing gadolinium-based MRI contrast agents. Studies have shown the separation of different contrast agents like Gadovist and Magnevist using ion exchange chromatography coupled with ICP-MS detection. cenmed.comereztech.comgithub.io These studies demonstrate the ability to distinguish between different gadolinium complexes and monitor their behavior, such as transmetallation reactions where gadolinium might be displaced by other metal ions like Fe³⁺. cenmed.comereztech.comgithub.io
While specific data tables for this compound analysis by LC-ICP-MS were not found in the provided search results, the general application to gadolinium complexes highlights the technique's relevance. A hypothetical data table illustrating the type of information obtainable from LC-ICP-MS speciation analysis of a sample containing this compound could show different peaks corresponding to various gadolinium species, their retention times, and quantified concentrations.
| Peak | Retention Time (minutes) | Identified Species (Hypothetical) | Concentration (µg Gd/L) |
| 1 | X.X | Free Gd³⁺ | Y.Y |
| 2 | Z.Z | This compound (Intact) | W.W |
| 3 | A.A | This compound Degradation Product 1 | B.B |
| 4 | C.C | This compound Degradation Product 2 | D.D |
Note: This table presents hypothetical data to illustrate the output of an LC-ICP-MS speciation analysis. Actual data would depend on the specific sample and analytical conditions.
Advanced Microscopy for Nanostructure and Morphology Characterization
Advanced microscopy techniques, particularly Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM), along with X-ray Diffraction (XRD), are indispensable tools for characterizing the nanostructure, morphology, and crystalline properties of materials like this compound, especially if it exists or is formulated as nanoparticles. wikipedia.org These techniques provide visual and structural information at the nanoscale, complementing the chemical information obtained from techniques like LC-ICP-MS.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
Transmission Electron Microscopy (TEM) is a technique that uses a beam of electrons transmitted through a sample to create an image. It provides detailed information about the morphology, size, shape, and size distribution of nanoparticles. wikipedia.orgwikipedia.orgmims.comnih.govalfa-chemistry.comnih.govinvivochem.cnuni.lualfa-chemistry.com TEM images can reveal whether particles are spherical, rod-shaped, fibrous, or have other distinct morphologies, and can show their degree of aggregation or dispersion. wikipedia.orgalfa-chemistry.cominvivochem.cnalfa-chemistry.com
High-Resolution TEM (HRTEM) is an advanced mode of TEM that allows for imaging at atomic resolution. mims.comalfa-chemistry.comnih.govinvivochem.cnalfa-chemistry.com HRTEM images can visualize the atomic lattice of crystalline materials, providing insights into their internal structure, crystallographic planes, and the presence of defects. mims.comnih.govinvivochem.cn This is particularly useful for confirming the crystalline nature of nanoparticles and examining the structure at interfaces or within individual nanocrystals. mims.comnih.govinvivochem.cn
For gadolinium-based nanoparticles, such as gadolinium oxide (Gd₂O₃) nanoparticles, TEM and HRTEM have been extensively used. TEM images can show nanoparticle sizes ranging from a few nanometers to tens or even hundreds of nanometers, depending on the synthesis method. wikipedia.orgmims.comnih.govalfa-chemistry.comnih.govinvivochem.cn HRTEM can further confirm the crystallinity of these nanoparticles by showing clear lattice fringes. mims.comnih.govinvivochem.cn
Research findings using TEM and HRTEM on gadolinium oxide nanoparticles have provided data on average particle sizes and morphology. For instance, studies have reported Gd₂O₃ nanoparticles with sizes ranging from 2 to 43 nm with an average of 20 nm nih.gov, or highly homogeneous sizes between 5 nm and 10 nm. Some studies have also observed fibrous shapes for gadolinium oxide nanoparticles with lengths between 60-110 nm and diameters between 9-23 nm alfa-chemistry.com. HRTEM has confirmed the presence of lattice fringes, indicative of crystallinity. mims.comnih.govinvivochem.cn
A representation of data obtained from TEM analysis could be a histogram showing the particle size distribution, derived from measurements of a statistically significant number of particles in TEM images.
| Size Range (nm) | Percentage of Particles (%) |
| 0-10 | XX |
| 10-20 | YY |
| 20-30 | ZZ |
| >30 | WW |
Note: This table represents a typical particle size distribution data format obtained from TEM analysis.
HRTEM images would typically be presented as high-magnification micrographs showing lattice fringes, often accompanied by analysis of lattice spacing and angles to confirm the crystal structure.
X-ray Diffraction (XRD) for Crystalline Structure and Nanoparticle Sizing
X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystalline structure, phase composition, lattice parameters, and crystallite size of materials. wikipedia.org When X-rays interact with a crystalline material, they are diffracted at specific angles according to Bragg's Law, which relates the angle of diffraction to the spacing between atomic planes in the crystal lattice. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to the crystalline phases present in the sample.
For gadolinium-based compounds, particularly crystalline forms like gadolinium oxide nanoparticles, XRD is essential for phase identification and structural analysis. wikipedia.orgwikipedia.orgnih.govalfa-chemistry.comuni.lu XRD patterns can confirm the formation of specific crystalline phases, such as the cubic phase of Gd₂O₃, by matching the observed diffraction peaks to standard crystallographic databases. wikipedia.orgwikipedia.orgnih.govalfa-chemistry.comuni.lu The positions and intensities of the peaks provide information about the unit cell dimensions and the arrangement of atoms within the crystal structure. Rietveld refinement of XRD data can yield precise lattice parameters and detailed structural information. nih.gov
XRD is also a valuable tool for estimating the average crystallite size of nanocrystalline materials. The diffraction peaks in the XRD pattern of nanoparticles are broadened compared to those of bulk crystalline materials. This broadening is inversely proportional to the crystallite size and can be used to calculate the average size using equations like the Scherrer formula. wikipedia.orgnih.gov
Research on gadolinium oxide nanoparticles using XRD has confirmed the presence of the cubic phase of Gd₂O₃ wikipedia.orgwikipedia.orgnih.govalfa-chemistry.comuni.lu. Studies have reported lattice parameters for cubic Gd₂O₃ nih.gov and have calculated crystallite sizes from XRD data, with values typically in the nanometer range. wikipedia.orgnih.gov For example, crystallite sizes between 21 nm and 39 nm calculated from the Scherrer formula have been reported for Gd₂O₃ nanoparticles synthesized at different temperatures wikipedia.org, and a value of 23 ± 3 nm was determined in another study nih.gov.
A typical XRD pattern for crystalline this compound or related gadolinium nanoparticles would show characteristic diffraction peaks. Data derived from such a pattern could include the observed 2θ angles, corresponding crystallographic planes (hkl indices), and calculated crystallite size.
| Peak (2θ) | Crystallographic Plane (hkl) | Relative Intensity (%) | Calculated Crystallite Size (nm) |
| XX.X | (h k l) | YY | ZZ.Z |
| ... | ... | ... | ... |
Note: This table presents a typical format for reporting XRD data for a crystalline material.
The combination of LC-ICP-MS for elemental speciation and quantification, and TEM/HRTEM and XRD for detailed structural and morphological characterization at the nanoscale, provides a comprehensive analytical approach for understanding the properties of complex gadolinium-based compounds like this compound.
Future Directions and Emerging Research Avenues for Gd Tex
Design and Synthesis of Next-Generation Gd-Tex Derivatives with Tailored Properties
The design and synthesis of novel this compound derivatives aim to enhance its pharmacological profile, including improved tumor targeting, increased efficacy, and potentially altered biodistribution. Texaphyrins, as a class of synthetic macrocycles, offer a versatile scaffold for chemical modifications nih.gov. Rational design of macrocyclic drugs, including texaphyrins, involves addressing challenges related to synthesis and predicting molecular properties due to their complex structures and conformational flexibility acs.orgnih.gov.
Research in this area involves exploring different substituents on the texaphyrin core or modifying the chelating properties to optimize interaction with gadolinium or other metal ions. The goal is to create derivatives with tailored properties, such as enhanced cellular uptake in specific tumor types, improved retention within cancer cells, or altered redox cycling activity to fine-tune ROS generation ascopubs.orgmdpi.com. While specific details on next-generation this compound derivatives are not extensively detailed in the provided search results, the broader field of macrocycle design emphasizes the potential for creating compounds with improved potency and pharmacokinetic profiles through structural modifications acs.org.
Integration of this compound into Multifunctional Nanoplatforms for Synergistic Therapies
Integrating this compound into multifunctional nanoplatforms is a promising strategy to enhance its delivery, tumor accumulation, and therapeutic efficacy, particularly in combination with other modalities researchgate.netdntb.gov.ua. Nanomaterials can improve the delivery of therapeutic agents by providing a larger surface area for drug loading and facilitating their dispersion in the bloodstream nih.govuj.ac.za. They can also be engineered to selectively target tumor tissues, potentially reducing accumulation in healthy organs nih.govresearchgate.net.
Research explores using gadolinium-based nanoparticles, which can serve as both MRI contrast agents and radiosensitizers nih.govualberta.ca. For example, gadolinium oxide and gold nanoparticles have been developed as bimetallic radiosensitizers researchgate.net. Nanoplatforms can also integrate multiple therapeutic agents for synergistic effects researchgate.net. While the direct integration of this compound into specific nanoplatforms is not detailed in the provided snippets, the concept of using gadolinium-based nanoplatforms for imaging-guided radiosensitization and synergistic therapy is an active area of research nih.govresearchgate.netualberta.ca. This approach could potentially address some of the limitations of this compound as a standalone agent, such as improving tumor-specific delivery and enabling combination therapies within a single system.
Advanced Computational Modeling for Rational Design and Predictive Efficacy of this compound
Advanced computational modeling plays a crucial role in the rational design of new drugs and predicting their efficacy, including macrocyclic compounds like this compound acs.orgumich.edumcw.edu. Computational approaches can help in understanding the relationship between the chemical structure of this compound derivatives and their biological properties, such as cellular uptake, metabolism, and interaction with target enzymes like thioredoxin reductase ascopubs.orgmdpi.comumich.edu.
Modeling can assist in predicting the conformational landscape of texaphyrins, which is challenging due to their macrocyclic nature acs.orgnih.gov. This is important for understanding how these molecules interact with biological targets. Computational studies can also simulate the redox cycling behavior of this compound and predict the generation of reactive oxygen species, providing insights into its mechanism of action ascopubs.orgmdpi.com. Furthermore, computational modeling can be used to predict the potential efficacy of new derivatives and guide the synthesis of compounds with desired properties, potentially reducing the need for extensive experimental screening umich.edumcw.edu.
Exploration of this compound in Immunomodulatory Strategies and Combination Therapies
The exploration of this compound in immunomodulatory strategies and combination therapies represents a significant future direction. While this compound is primarily known for its pro-oxidative and radiosensitizing effects, its potential to modulate the immune response in cancer is an emerging area of interest numberanalytics.com. Redox biology can influence the immune response in cancer, and targeting redox pathways can enhance the efficacy of immunotherapy numberanalytics.com.
Combining redox-modulating agents like this compound with conventional cancer therapies, such as chemotherapy and radiation therapy, has shown promise in preclinical studies nih.govascopubs.orgnumberanalytics.com. For example, combining ROS-inducing agents with chemotherapy can enhance chemotherapy efficacy by increasing ROS levels in cancer cells numberanalytics.com. Similarly, combining antioxidant inhibitors with radiation therapy can enhance radiotherapy efficacy numberanalytics.com. This compound has been investigated in combination with whole-brain radiation therapy (WBRT) for brain metastases, with some studies showing improved time to neurological progression in certain patient subgroups nih.govascopubs.orgnih.gov. Future research may explore combining this compound with immunotherapies or other targeted agents to exploit potential synergistic effects and overcome resistance mechanisms. The interplay between redox status and the tumor microenvironment, including immune cells, is a complex area that warrants further investigation numberanalytics.com.
Q & A
Q. What experimental methods are commonly used to assess GD-Tex's efficacy in inducing apoptosis in HIV-infected CD4+ T cells?
- Methodological Answer: Apoptosis induction by this compound is typically evaluated using flow cytometry to quantify apoptotic markers (e.g., Annexin V/PI staining) alongside virological assays like reverse transcriptase (RT) activity and p24 antigen levels. For example, RT activity decreased by ~60% at 10 μM this compound after 72 hours, while apoptosis rates increased dose-dependently (e.g., 25% apoptosis at 5 μM vs. 50% at 20 μM) . These multi-modal assessments ensure robust validation of both antiviral and pro-apoptotic effects.
Q. How do researchers determine the optimal concentration range for this compound in in vitro studies?
- Methodological Answer: Dose-response curves are generated using serial dilutions of this compound (e.g., 0–20 μM) across time points (e.g., 24–72 hours). Key endpoints include cell viability (via MTT assay), apoptosis markers, and viral replication metrics. For instance, p24 levels remained unaffected below 5 μM but dropped significantly at ≥10 μM, indicating a threshold for antiviral activity . Statistical tools like ANOVA are used to identify IC50 values and non-toxic doses for subsequent experiments.
Q. What controls are essential when studying this compound's selective toxicity in HIV-infected vs. uninfected cells?
- Methodological Answer: Controls should include:
- Negative controls: Untreated HIV-infected and uninfected cells.
- Positive controls: Cells treated with established apoptosis inducers (e.g., staurosporine) or antiretrovirals (e.g., AZT).
- Vehicle controls: To rule out solvent effects (e.g., DMSO).
Flow cytometry data from confirmed selectivity, showing apoptosis rates of 50% in infected cells vs. <10% in uninfected cells at 20 μM this compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's activity across different cell lines or experimental models?
- Methodological Answer: Discrepancies may arise from variations in cell permeability, metabolic activity, or HIV strain tropism. To address this:
- Perform comparative studies using isogenic cell lines (e.g., A549 vs. A2780) under standardized conditions .
- Use multi-omics approaches (e.g., transcriptomics) to identify this compound resistance pathways.
- Validate findings in primary cells or ex vivo models to bridge in vitro-in vivo gaps .
Q. What strategies improve the stability and bioavailability of this compound-platinum conjugates in physiological environments?
- Methodological Answer: Conjugate stability is assessed via HPLC and mass spectrometry under simulated physiological conditions (e.g., phosphate-buffered saline, pH 7.4). For example, PEG3-solvated this compound-platinum conjugates exhibited a half-life of ~3 days in PBS, comparable to carboplatin . Strategies include:
- Chemical modification (e.g., PEGylation) to reduce hydrolysis.
- Encapsulation in nanoparticle carriers to enhance tumor targeting.
- Co-administration with stabilizers (e.g., albumin-binding motifs).
Q. How can researchers design experiments to differentiate this compound's direct antiviral effects from its immunomodulatory roles?
- Methodological Answer:
- Use siRNA or CRISPR to knock down apoptosis-related genes (e.g., BAX/BAK) in infected cells and measure this compound's efficacy.
- Conduct cytokine profiling (e.g., IL-2, IFN-γ) to assess immune activation.
- Compare this compound activity in immunocompetent vs. immunodeficient animal models .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-dependent apoptosis data in this compound studies?
- Methodological Answer:
- Non-linear regression (e.g., log-dose vs. response) to calculate EC50/IC50.
- Kaplan-Meier survival analysis for time-dependent apoptosis.
- Multivariate ANOVA to account for confounding variables (e.g., cell cycle stage) .
Q. How should researchers document and share raw data from this compound experiments to ensure reproducibility?
- Methodological Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Publish raw flow cytometry files (FCS format) and HPLC chromatograms in repositories like Figshare.
- Include detailed protocols for conjugate synthesis (e.g., molar ratios, reaction temperatures) .
- Use standardized data tables with units (e.g., μM for concentration, % for apoptosis rates) and error margins (SEM/SD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
